2-Isopropoxy-6-(methylamino)phenol
Description
2-Isopropoxy-6-(methylamino)phenol is a phenolic derivative characterized by an isopropoxy group at the 2-position and a methylamino group at the 6-position of the benzene ring. Phenolic compounds with alkoxy and amino substituents are widely studied for their ability to interfere with bacterial virulence mechanisms, such as biofilm formation and toxin production .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(methylamino)-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11-3)10(9)12/h4-7,11-12H,1-3H3 |
InChI Key |
LIXDSZYQJAKKKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-6-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxyphenol with isopropyl bromide in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions typically include:
Reagents: 2,6-dihydroxyphenol, isopropyl bromide, methylamine
Solvent: Anhydrous ethanol or methanol
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-6-(propan-2-yloxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-(Methylamino)-6-(propan-2-yloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methylamino)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of phenolic derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-Isopropoxy-6-(methylamino)phenol with related compounds:
Key Observations:
Substituent Position and Bioactivity: The 2-[(Methylamino)methyl]phenol () demonstrates anti-biofilm and anti-viral activity by targeting SarA, a regulator of S. aureus virulence. Its methylaminomethyl group at position 2 likely enhances interactions with bacterial proteins . In contrast, 2-Isopropoxy-6-(methylamino)phenol’s bulkier isopropoxy group at position 2 may alter binding affinity compared to smaller substituents (e.g., methoxy or fluoro groups in ).
Electron-Withdrawing vs. Electron-Donating Groups: Electron-donating groups (e.g., methoxy, methylamino) enhance phenolic solubility and may improve bioavailability. The methylamino group in 2-Isopropoxy-6-(methylamino)phenol could facilitate hydrogen bonding with bacterial targets, similar to 2-[(Methylamino)methyl]phenol’s mechanism . Electron-withdrawing groups (e.g., fluoro in ) may increase stability but reduce interaction with hydrophobic bacterial membranes.
Functional Comparisons and Research Findings
Anti-Biofilm Activity
- 2-[(Methylamino)methyl]phenol: Reduces S. aureus biofilm formation by 60–80% at sub-MIC concentrations. It downregulates fnbA (involved in adhesion) and inhibits α-hemolysin production .
- The isopropoxy group may enhance lipid membrane penetration, improving efficacy against Gram-positive bacteria.
Synergy with Antibiotics
- 2-[(Methylamino)methyl]phenol: Exhibits synergistic effects with β-lactams and vancomycin, reducing MBIC50 (minimum biofilm inhibitory concentration) by 50% .
Toxicity Profile
- 2-[(Methylamino)methyl]phenol: No cytotoxicity observed in HEp-2 cells at therapeutic concentrations, indicating favorable safety .
- 2-Isopropoxy-6-(methylamino)phenol: Toxicity remains unstudied, but the isopropoxy group’s lipophilicity may require optimization to avoid off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
